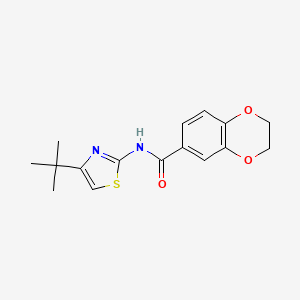

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a benzodioxine-based carboxamide derivative featuring a 4-tert-butyl-substituted thiazole moiety.

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-16(2,3)13-9-22-15(17-13)18-14(19)10-4-5-11-12(8-10)21-7-6-20-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHNYYRNFBDOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the benzodioxine moiety and finally the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

Medicine: Its unique structure could be explored for drug development, particularly in targeting specific molecular pathways.

Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Features

*Estimated based on structural analogs.

Functional Group Impact on Properties

- Thiazole vs. Pyridine () and benzothiazole () analogs may exhibit distinct electronic profiles due to nitrogen vs. sulfur heteroatoms.

- Substituent Effects: tert-Butyl (target compound): Increases lipophilicity and steric bulk, likely improving membrane permeability but reducing solubility. Cyano (): Enhances electron-withdrawing effects, possibly stabilizing interactions with aromatic residues in target proteins. Fluorine (): Improves metabolic stability and bioavailability via reduced oxidative metabolism.

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring and a benzodioxane moiety. The molecular formula is with a molecular weight of approximately 278.35 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological effects, including:

- Anti-inflammatory Activity : Compounds with similar benzodioxane structures have shown notable anti-inflammatory effects. For instance, derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

- Anticancer Properties : The benzodioxane moiety is crucial for the growth inhibitory activities against cancer cell lines. Studies suggest that modifications in the structure can enhance cytotoxicity against various cancer types .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

- Modulation of Signaling Pathways : It has been suggested that the compound interacts with signaling pathways such as the p38 MAPK pathway, which plays a significant role in inflammation and cancer progression .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

Study 1: Anti-inflammatory Effects

A study demonstrated that benzodioxane derivatives significantly reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 2: Anticancer Activity

Research involving human ovarian carcinoma xenograft models revealed that compounds similar to N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine exhibited substantial growth inhibitory effects. The study indicated that these compounds could serve as leads for developing new anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of various benzodioxane derivatives compared to N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine:

| Compound Name | Anti-inflammatory Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine | High | Moderate | Inhibition of cytokines |

| 1,4-Benzodioxane derivative A | Moderate | High | MAPK pathway inhibition |

| 1,4-Benzodioxane derivative B | Low | Moderate | Cytotoxicity via apoptosis |

Q & A

Q. How can synthetic yield be optimized for N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

- Methodological Answer : Optimize reaction conditions by systematically varying solvents (e.g., ethanol, DMF), catalysts (e.g., Pd-based catalysts for coupling reactions), and temperatures. For example, ethanol as a solvent has been effective in similar thiazole-carboxamide syntheses, yielding 45–70% under reflux conditions . Use GC/MS or HPLC to monitor reaction progress and isolate intermediates via flash chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Combine -NMR and -NMR to confirm aromatic protons and tert-butyl groups. IR spectroscopy can validate carbonyl (C=O) and amide (N-H) bonds. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For example, -NMR peaks near δ 1.4 ppm typically confirm tert-butyl protons in related compounds .

Q. How to assess the compound’s stability under laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (30–70% RH). Compare retention times and peak purity over 1–3 months. Glass vials with inert liners are recommended to minimize VOC interference, as seen in polyethylene container studies .

Advanced Research Questions

Q. How to design multi-step synthesis routes incorporating green chemistry principles?

- Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use catalytic methods (e.g., enzymatic catalysis for amide bond formation) to reduce waste. Computational tools like COMSOL Multiphysics can simulate reaction kinetics and optimize solvent-catalyst combinations .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Perform comparative analysis using standardized assays (e.g., dose-response curves in cell lines with consistent passage numbers). Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Apply statistical frameworks from comparative research methodologies to identify confounding variables .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model electron density distributions and reactive sites. Molecular docking can predict interactions with biological targets (e.g., enzyme active sites). Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to narrow optimal conditions .

Q. How to design stability studies for photodegradation in environmental matrices?

- Methodological Answer : Simulate sunlight exposure using UV chambers (λ = 290–400 nm) and analyze degradation products via LC-MS/MS. Include control experiments with antioxidants (e.g., BHT) to assess oxidative pathways. Reference methods from atmospheric chemistry studies on pollutant fate .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.